4-(Diethylamino)-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
4-(diethylamino)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-3-10(4-2)7-5-9-6-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOWQPUUVDPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CNCC1O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
The key intermediate for synthesis is a hydroxybutyronitrile compound of the general formula:
$$
\text{R-CH}2-\text{CH}(\text{OH})-\text{CH}2-\text{CN}
$$
where R represents the diethylamino group for the target compound.
Reductive Cyclization
- The hydroxybutyronitrile intermediate is dissolved in a solvent mixture, typically isopropanol and water, with an acid such as hydrochloric acid to maintain a pH range of 5 to 7.
- The solution is subjected to hydrogen gas under pressure (15-150 psi, preferably 25-75 psi) at temperatures between 0-100°C (preferably 20-50°C).
- A Raney nickel catalyst is used to facilitate reductive cyclization, which converts the nitrile group into the pyrrolidinol ring system.
- Palladium on carbon catalyst may also be employed in conjunction with Raney nickel for specific debenzylation steps if benzyl-protected intermediates are used.
Isolation of the Free Base
- After completion of hydrogenation (monitored by cessation of hydrogen uptake), the catalyst is removed by filtration.
- The reaction solvent is evaporated.
- A high boiling diluent (e.g., polyethylene glycol 400) and a base (e.g., sodium hydroxide and potassium carbonate) are added to neutralize the acid and liberate the free base of the pyrrolidinol.
- The mixture is stirred and concentrated.
- Vacuum distillation is performed to purify the free base pyrrolidinol.
Formation of the Dihydrochloride Salt
- The free base is dissolved in an appropriate solvent.
- Hydrochloric acid is added to form the dihydrochloride salt.
- The salt is isolated by crystallization or other standard purification techniques.
Experimental Data Summary
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolidinol compounds, including 4-(Diethylamino)-3-pyrrolidinol dihydrochloride, have been explored for their anticancer properties. These compounds can act as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers such as bladder, breast, and lung cancers. Inhibiting FGFR activity may help in managing tumors by hindering their growth and proliferation .
2. Neurological Research
The compound has also been investigated for its potential role in neurological applications. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders. For instance, studies suggest that modifications of pyrrolidine structures can enhance the efficacy of drugs targeting conditions like depression and anxiety .
3. Synthesis of Bioactive Molecules
this compound serves as a precursor for synthesizing various bioactive molecules. Its ability to undergo specific chemical transformations allows it to be used in the development of new therapeutic agents, particularly those targeting complex diseases .
Cosmetic Formulations
1. Skin Care Products
The compound is utilized in cosmetic formulations due to its properties that enhance skin penetration and stability. It can be incorporated into creams and lotions to improve their efficacy by facilitating the delivery of active ingredients through the skin barrier. Studies have shown that formulations containing pyrrolidine derivatives exhibit improved moisturizing effects and skin compatibility .
2. Stability Enhancer
In cosmetic chemistry, this compound can also function as a stabilizing agent for emulsions and suspensions, ensuring product integrity over time. Its inclusion in formulations helps maintain consistency and effectiveness during storage and application .
Chemical Synthesis Applications
1. Intermediate in Organic Synthesis
this compound is frequently employed as an intermediate in the synthesis of other organic compounds. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in organic chemistry .
2. Development of New Synthetic Pathways
Recent advancements have highlighted the potential of this compound in developing novel synthetic pathways for creating complex molecules. Researchers are exploring its use in multi-step synthesis processes, which could lead to more efficient production methods for pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which 4-(Diethylamino)-3-pyrrolidinol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(Diethylamino)-3-pyrrolidinol dihydrochloride with structurally related compounds:
Key Observations:
- Core Heterocycle Differences : Pyridine-based analogs (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) exhibit aromaticity, enhancing stability and π-π stacking interactions in drug-receptor binding .
- Functional Group Diversity: Pyridoxamine dihydrochloride’s hydroxymethyl and aminomethyl groups make it critical in enzymatic cofactor roles, unlike the target compound’s tertiary amine and hydroxyl groups .
Biological Activity
4-(Diethylamino)-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C₁₁H₁₈Cl₂N₂O
- Molecular Weight: 267.18 g/mol
- IUPAC Name: 4-(Diethylamino)-3-pyrrolidin-1-ol dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ion-Associate Complex Formation: The compound is known to form ion-associate complexes with bioactive molecules, which enhances its interaction with cellular receptors and enzymes.
- Cellular Signaling Modulation: It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to various physiological responses, including antibacterial effects .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens:
- Gram-positive Bacteria: Effective against strains such as Staphylococcus aureus and Bacillus subtilis.
- Yeast: Demonstrated activity against Candida albicans.
The antibacterial activity is dose-dependent, with higher concentrations resulting in increased efficacy against bacterial strains .
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess cytotoxic effects on various cancer cell lines. The structure-activity relationship suggests that modifications to the diethylamino group can enhance its anticancer properties. Studies have shown that derivatives of Mannich bases, which include similar structural features, exhibit significant anticancer activity .
Study on Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against multiple bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, especially in treating infections caused by resistant strains.
Cytotoxicity Assessment
In a cytotoxicity assay involving human cancer cell lines, this compound demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The results suggest that the compound could be a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(diethylamino)-3-pyrrolidinol dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Reductive amination : Reacting a pyrrolidinone precursor with diethylamine under reducing conditions (e.g., NaBH or H/Pd-C) to introduce the diethylamino group.
- Hydroxylation : Selective hydroxylation at the 3-position using oxidizing agents (e.g., KMnO or OsO) under controlled conditions.
- Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric equivalence (2:1 HCl ratio) for crystallinity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH during salt formation to avoid over-acidification, which may degrade the product.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., diethylamino protons at δ ~2.5–3.5 ppm, hydroxyl proton at δ ~5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]: 203.1 for free base; 236.1 with HCl) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm dihydrochloride salt formation.
- HPLC : Assess purity (≥95% as per industry standards) using reverse-phase columns and UV detection at 210–260 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid hygroscopic degradation.
- Handling : Use inert atmospheres (N or Ar) during weighing. For aqueous solutions, adjust pH to 4–6 to stabilize the hydrochloride salt .
Advanced Research Questions
Q. What are the potential applications of this compound in medicinal chemistry or pharmacology?
- Methodological Answer :
- Kinase Inhibition : The pyrrolidine scaffold is common in kinase inhibitors (e.g., JAK/STAT or PI3K pathways). Design assays using recombinant kinases and ATP-competitive binding studies.
- CNS Targeting : The diethylamino group enhances blood-brain barrier penetration. Evaluate neuroactivity via in vitro blood-brain barrier models (e.g., MDCK-MDR1 cells) and in vivo pharmacokinetics .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to enhance solubility.
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous compatibility.
- LogP Considerations : The compound’s LogP (–0.24) suggests hydrophilicity, but salt dissociation in solution may require empirical optimization .
Q. What experimental strategies can elucidate the compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Target Identification : Employ affinity chromatography or chemical proteomics with a biotinylated derivative.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations.
- Computational Docking : Model interactions with putative targets (e.g., GPCRs or ion channels) using software like AutoDock Vina .
Q. How should discrepancies in reported bioactivity data be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and elemental analysis; impurities >5% (e.g., free base residues) can skew results .
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to rule out enantiomeric interference (the compound may exist as a racemate) .
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
